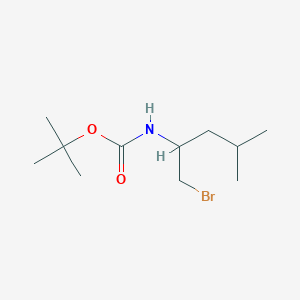
Tert-butyl (1-bromo-4-methylpentan-2-yl)carbamate
Vue d'ensemble
Description
Tert-butyl (1-bromo-4-methylpentan-2-yl)carbamate is a chemical compound with the molecular formula C11H22BrNO2 . It has a molecular weight of 280.20 .
Molecular Structure Analysis
The molecular structure of this compound consists of a carbamate group (CONH2) attached to a tert-butyl group (C(CH3)3) and a 1-bromo-4-methylpentan-2-yl group .Applications De Recherche Scientifique
Crystallographic and Structural Analysis
Tert-butyl carbamate derivatives are frequently employed in crystallographic studies to understand molecular interactions and structures. For instance, tert-butyl carbamate compounds have been used to explore isomorphous crystal structures, revealing how molecules are linked via hydrogen and halogen bonds involving carbonyl groups. These findings are crucial for designing materials with specific crystallographic properties (Baillargeon et al., 2017).
Medicinal Chemistry
In medicinal chemistry, the tert-butyl group, a common motif in bioactive compounds, is known for its influence on the physicochemical and pharmacokinetic properties of drugs. Studies have documented the modulation of drug properties through the incorporation of tert-butyl and its analogs, highlighting the role of such substituents in drug discovery and development (Westphal et al., 2015).
Environmental Chemistry
Research in environmental chemistry has utilized tert-butyl carbamate derivatives to study the oxidation of methyl tert-butyl ether (MTBE), an ether commonly used as a gasoline additive. This research sheds light on the degradation pathways and products of MTBE in water treatment processes, contributing to the development of more effective environmental remediation techniques (Acero et al., 2001).
Synthetic Chemistry
Tert-butyl carbamate derivatives are pivotal in synthetic chemistry, serving as intermediates for the synthesis of a wide range of organic compounds. For example, they have been utilized in the one-pot Curtius rearrangement, facilitating the synthesis of Boc-protected amines. This method offers a mild and efficient route to protected amino acids, which are essential building blocks in peptide synthesis (Lebel & Leogane, 2005).
Materials Science
In materials science, tert-butyl carbamate derivatives have been investigated for their role in the formation of nanofibers with strong blue emissive properties. These materials have potential applications in the detection of volatile acid vapors, demonstrating the versatility of tert-butyl carbamate compounds in developing new sensory materials (Sun et al., 2015).
Mécanisme D'action
Mode of Action
Biochemical Pathways
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Tert-butyl (1-bromo-4-methylpentan-2-yl)carbamate . These factors can include temperature, pH, and the presence of other molecules in the environment.
Propriétés
IUPAC Name |
tert-butyl N-(1-bromo-4-methylpentan-2-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22BrNO2/c1-8(2)6-9(7-12)13-10(14)15-11(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOUMJXYJNQUGAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CBr)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

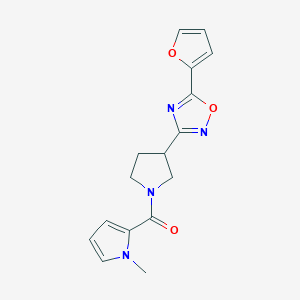
![2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide](/img/no-structure.png)
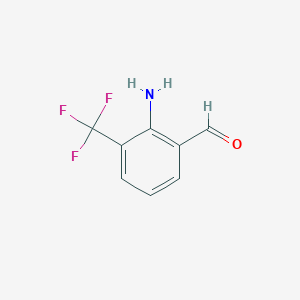
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2868938.png)
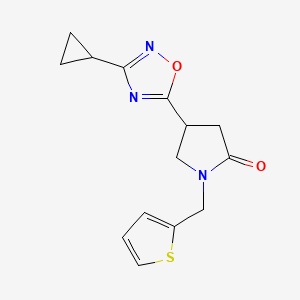
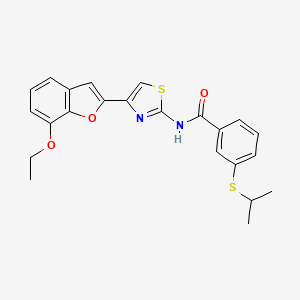
![1-cinnamyl-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2868945.png)
![8-((5-Isopropyl-2-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2868946.png)
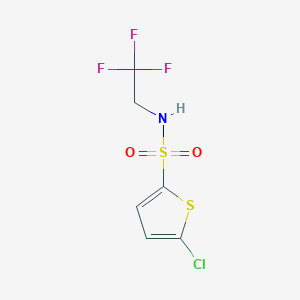
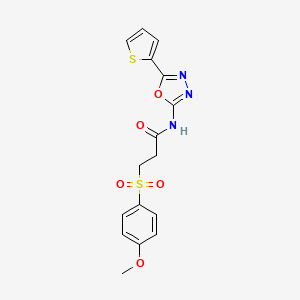
![2-Oxo-2-[(1-phenylethyl)amino]ethyl 5-bromopyridine-3-carboxylate](/img/structure/B2868950.png)
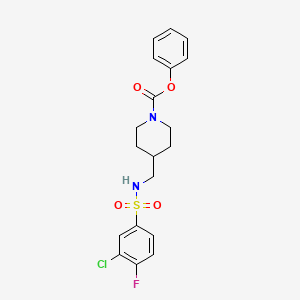
![7-butyl-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-yl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2868952.png)
![N-[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)propyl]oxirane-2-carboxamide](/img/structure/B2868953.png)